molecular formula C19H19N7O B2700380 N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)picolinamide CAS No. 1396790-91-2

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)picolinamide

Cat. No.: B2700380
CAS No.: 1396790-91-2
M. Wt: 361.409
InChI Key: UTUKKFNZOPQIRY-UHFFFAOYSA-N
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Description

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)picolinamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridinyl group, a piperazinyl group, and a pyrimidinyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)picolinamide typically involves multi-step organic synthesis techniques. One common method starts with the preparation of the key intermediate, 2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine-5-carboxylic acid. This intermediate is then reacted with picolinamide under specific conditions to yield the final product.

  • Step 1: Synthesis of 2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine-5-carboxylic acid

      Reagents: Pyridine-2-ylpiperazine, pyrimidine-5-carboxylic acid

      Conditions: Typically involves a condensation reaction in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

  • Step 2: Formation of this compound

      Reagents: 2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine-5-carboxylic acid, picolinamide

      Conditions: The reaction is typically carried out in a polar aprotic solvent such as DMF (dimethylformamide) at elevated temperatures to facilitate the amide bond formation.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Catalysts and automated systems may also be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)picolinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl and pyrimidinyl positions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives

Scientific Research Applications

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)picolinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of neurological disorders and cancers due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)picolinamide exerts its effects is primarily through its interaction with specific molecular targets. These targets often include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
  • N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide
  • 2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine-5-sulfonamide

Uniqueness

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)picolinamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to form stable complexes with various molecular targets makes it particularly valuable in medicinal chemistry and drug development.

Properties

IUPAC Name

N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O/c27-18(16-5-1-3-7-20-16)24-15-13-22-19(23-14-15)26-11-9-25(10-12-26)17-6-2-4-8-21-17/h1-8,13-14H,9-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUKKFNZOPQIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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